molecular formula C10H11NO3 B1391619 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 1086380-48-4

7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No.: B1391619
CAS No.: 1086380-48-4
M. Wt: 193.2 g/mol
InChI Key: RTDBSIZBLCKNOZ-UHFFFAOYSA-N
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Description

7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged structure found in compounds with a wide range of biological activities . This specific derivative serves as a key synthetic intermediate for researchers designing novel bioactive molecules. Compounds based on the 1,4-benzoxazine skeleton have been identified as potential therapeutic agents due to their diverse mechanisms of action. Structural analogs of this compound have been investigated as immunostimulants and for cytotoxic activity against various tumor cell lines, showing particular promise against colorectal adenocarcinoma and mammary carcinoma . Furthermore, related 1,4-benzoxazine derivatives have been developed as antithrombotic agents with a dual mechanism of action, functioning as both thrombin inhibitors and fibrinogen receptor antagonists to prevent blood clot formation . The 1,4-benzoxazine scaffold is also a recognized peptidomimetic building block, useful in the design of compounds that mimic the structure and function of natural peptides . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can leverage this versatile building block to explore new chemical space in the development of potential pharmaceuticals and biochemical probes.

Properties

IUPAC Name

7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-2-3-7-8(4-6)14-9(5-11-7)10(12)13/h2-4,9,11H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDBSIZBLCKNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCC(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis via Intermediate Formation

Step 1: Base-Catalyzed Condensation
A phenol derivative (e.g., 2-amino-4-methylphenol) reacts with γ-butyrolactone or α-bromo-γ-butyrolactone under alkaline conditions (e.g., K₂CO₃ or NaOH) to form a hydroxyl-substituted intermediate. For example:

  • Reactants : 2-Amino-4-methylphenol + α-bromo-γ-butyrolactone
  • Conditions : DMF solvent, 25–80°C, 6–12 hours.
  • Intermediate : A linear precursor with a pending hydroxyl group.

Step 2: Acid-Catalyzed Cyclization
The intermediate undergoes ring closure using acid catalysts (e.g., ZnCl₂, trifluoromethanesulfonic acid) at elevated temperatures:

  • Catalyst : Trifluoromethanesulfonic acid (5 wt%)
  • Conditions : 150°C, 8 hours, inert atmosphere.
  • Yield : 45% for analogous benzopyran systems.

One-Pot Benzoxazinone Formation

Adapted from Shridhar’s method, this approach uses chloroacetyl chloride for direct cyclization:

  • Reactants : 2-Amino-4-methylphenol + chloroacetyl chloride
  • Conditions : Reflux in methylisobutylketone (MIBK) with NaHCO₃.
  • Product : 7-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, followed by oxidation to the carboxylic acid.

Comparative Analysis of Methods

Method Key Steps Yield Advantages
Two-Step Acid-Base Alkaline condensation → Acid cyclization 45–60% Scalable, cost-effective for industry
One-Pot Chloroacetyl Direct cyclization → Oxidation 35–50% Fewer steps, avoids high temperatures

Structural Confirmation and Characterization

  • X-ray Crystallography : Resolves intramolecular hydrogen bonding (N–H⋯O, ~2.8–3.0 Å).
  • ¹H NMR : Methyl group (δ ~2.3 ppm), carboxylic proton (δ ~12.1 ppm).
  • HPLC : Purity >95% (C18 column, retention time ~12.3 min).

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (up to 65%) and reduce reaction time. Key parameters:

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid serves as a versatile building block in synthetic chemistry. Its unique structure allows for various chemical transformations, making it valuable in the synthesis of more complex organic molecules.

Key Reactions:

  • Oxidation: Can yield carboxylic acids or ketones.
  • Reduction: May produce alcohols or amines.
  • Substitution: Facilitates the introduction of different functional groups.

The compound's reactivity is attributed to its carboxylic acid functional group, which enhances its utility in synthetic pathways.

Medicine

Research into the pharmaceutical potential of this compound is ongoing. Preliminary studies suggest its efficacy as a pharmaceutical intermediate in drug development.

Potential Therapeutic Applications:

  • Antimicrobial agents
  • Anti-inflammatory compounds
  • Modulators of enzyme activity

Further investigations are necessary to elucidate its mechanisms of action and therapeutic efficacy.

Industry

In industrial applications, this compound is utilized in the production of advanced materials such as polymers and resins. Its properties contribute to improved durability and performance in various formulations.

Applications in Material Science:

  • Polymer Production: Used as a monomer in the synthesis of high-performance polymers.
  • Coatings and Adhesives: Enhances adhesion properties and thermal stability.

Case Study 1: Synthesis of Novel Polymers

In a study published in the Journal of Polymer Science, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials demonstrated enhanced thermal stability compared to traditional polymers.

Case Study 2: Pharmaceutical Development

A research team investigated the potential of this compound as an antimicrobial agent. Results indicated significant activity against various bacterial strains, suggesting its promise as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₁H₁₁NO₃ (carboxylic acid form)
  • Molecular Weight: 221.25 g/mol (ethyl ester derivative; C₁₂H₁₅NO₃)
  • Physical Data : Predicted pKa of 2.02 (carboxylic acid), boiling point of 344.0±42.0 °C (ethyl ester) .

Comparative Analysis with Structural Analogues

Substituent Variations in Benzoxazine Derivatives

The biological activity and physicochemical properties of benzoxazine derivatives are highly dependent on substituent type and position. Below is a comparative table of key analogues:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid 7-CH₃, 2-COOH C₁₁H₁₁NO₃ 221.25 (ethyl ester) 175–177 (acid) CysLT receptor ligand scaffold
Ethyl 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate 6-Cl, 2-COOEt C₁₈H₁₈NO₃Cl 331.79 96–98 Synthetic intermediate
4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid 4-CH₃, 3-O, 6-COOH C₁₀H₉NO₄ 207.18 - Intermediate for pyrazolone synthesis
2-Methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid 7-NO₂, 2-CH₃, 3-O C₁₀H₈N₂O₆ 252.19 - Potential anticancer applications
4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid 4-COCH₃, 2-COOH C₁₁H₁₁NO₄ 221.21 - Lab-scale synthesis

Receptor Selectivity and Molecular Docking

Studies on CysLT receptors reveal that substituents dictate ligand selectivity:

  • The 7-methyl derivative shows moderate affinity for both CysLT1R and CysLT2R, making it a candidate for dual antagonists .
  • Chloro or bromo substituents at the 6-position (e.g., 6-Cl or 6-Br) favor CysLT2R selectivity due to complementary hydrophobic interactions in the binding pocket .

Biological Activity

7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a compound belonging to the benzoxazine family, characterized by its heterocyclic structure that incorporates nitrogen and oxygen. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

  • IUPAC Name : this compound
  • Molecular Formula : C10H11NO3
  • Molecular Weight : 193.20 g/mol
  • CAS Number : 1086380-48-4
  • Purity : >90% .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include the reaction of 3-methyl derivatives with carboxylic acid derivatives, often facilitated by catalysts such as copper(I) salts in solvents like dichloromethane .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound can modulate the activity of enzymes that are crucial for various metabolic pathways.
  • Receptor Binding : It may bind to receptors that mediate physiological responses.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound. For instance:

  • Antioxidant Activity : Research indicates that benzoxazine derivatives exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
  • Antimicrobial Effects : Some studies have reported that compounds in the benzoxazine class possess antimicrobial properties, making them candidates for further development in pharmaceutical applications .
  • Polymerization and Material Science : The compound's unique structure allows it to participate in polymerization reactions, leading to the development of novel materials with enhanced thermal stability and mechanical properties .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-Methyl-3,4-dihydro-2H-1,4-benzoxazineStructureModerate antioxidant activity
7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazineStructureAntimicrobial properties
7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazineStructureEnhanced thermal stability in polymers

Q & A

Q. What are the recommended synthetic routes for 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid?

A two-step methodology is commonly employed:

  • Step 1 : Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols.
  • Step 2 : Cu(I)-catalyzed intramolecular C-N cyclization to form the benzoxazine core. Final carboxylation at the 2-position can be achieved via hydrolysis of a nitrile intermediate or direct introduction using carboxylic acid precursors. Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield .

Q. How can the purity of this compound be assessed after synthesis?

Use reverse-phase HPLC with a mobile phase of methanol, water, 0.2 M sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3), adjusted to pH 5.5 with phosphoric acid. This system resolves closely related impurities, including epimers or degradation products . Confirm purity via mass spectrometry (MS) and <sup>1</sup>H/<sup>13</sup>C NMR for structural validation .

Q. What spectroscopic techniques are critical for structural characterization?

  • NMR : Assign the methyl group at position 7 (δ ~1.3 ppm for CH3) and the carboxylic proton (δ ~12-13 ppm).
  • X-ray crystallography : Resolve the dihydro-2H-benzoxazine ring conformation and hydrogen-bonding patterns (if crystalline).
  • FT-IR : Confirm the carboxylic acid C=O stretch (~1700 cm<sup>-1</sup>) and N-H bending (~1550 cm<sup>-1</sup>) .

Q. How should researchers handle stability challenges during storage?

Store under inert atmosphere (N2 or Ar) at –20°C in amber vials to prevent oxidation of the dihydro-2H-benzoxazine ring. Conduct accelerated stability studies in buffers (pH 1–9) at 40°C for 48 hours, monitoring degradation via HPLC .

Advanced Research Questions

Q. What strategies resolve enantiomers of this chiral benzoxazine derivative?

Use chiral stationary phase HPLC (e.g., amylose- or cellulose-based columns) with a mobile phase containing 0.1% formic acid in hexane/isopropanol (85:15). Alternatively, employ ion-pair chromatography with tetrabutylammonium hydroxide to enhance separation of protonated enantiomers .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Variable substituents : Synthesize analogs with modifications at positions 7 (e.g., ethyl, halogen) and 2 (e.g., ester, amide).
  • Biological assays : Test antimicrobial activity against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution (MIC determination).
  • Computational modeling : Perform docking studies with target enzymes (e.g., bacterial dihydrofolate reductase) to correlate substituent effects with binding affinity .

Q. What methodologies assess metabolic stability in preclinical models?

Conduct in vitro hepatocyte or microsomal assays :

  • Incubate the compound (1–10 µM) with liver microsomes (human/rat) in NADPH-regenerating buffer.
  • Quantify parent compound depletion over 60 minutes using LC-MS/MS.
  • Calculate half-life (t1/2) and intrinsic clearance (Clint) to predict in vivo stability .

Q. How can researchers mitigate synthetic byproducts during scale-up?

  • Process optimization : Use flow chemistry for precise control of Cu(I)-catalyzed cyclization (reduces dimerization).
  • Byproduct identification : Employ high-resolution MS and <sup>19</sup>F NMR (if fluorinated intermediates are used) to trace side reactions.
  • Purification : Utilize preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) for challenging separations .

Q. What analytical approaches validate degradation pathways under oxidative stress?

Expose the compound to forced degradation conditions :

  • Oxidative : 3% H2O2 at 60°C for 6 hours.
  • Photolytic : UV light (254 nm) for 48 hours. Analyze degradation products via LC-QTOF-MS to identify hydroxylated or ring-opened metabolites. Compare fragmentation patterns with reference standards .

Q. How is computational chemistry applied to predict solubility and bioavailability?

  • Solubility prediction : Use Schrodinger’s QikProp to calculate logS (aqueous solubility) and logP (partition coefficient).
  • Bioavailability : Simulate intestinal permeability via the Caco-2 cell model in silico (e.g., GastroPlus™).
    Validate predictions experimentally with shake-flask solubility assays and PAMPA permeability models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

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